molecular formula C34H46Br2N4O6P2 B13742741 Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) CAS No. 20021-01-6

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)

Cat. No.: B13742741
CAS No.: 20021-01-6
M. Wt: 828.5 g/mol
InChI Key: MYALFNNUSMRIGS-UHFFFAOYSA-L
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Description

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound that features both phosphono and ammonium functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of ethylene diamine with dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25°C to 30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves large-scale reactors and automated systems to control the reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to 5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of quaternary ammonium salts with different alkyl groups.

Scientific Research Applications

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenebis(diphenylphosphine): A related compound with similar phosphine functional groups.

    Dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide: A precursor in the synthesis of the target compound.

    Tertiary phosphines: A class of compounds with similar chemical properties and applications.

Uniqueness

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its combination of phosphono and ammonium functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

20021-01-6

Molecular Formula

C34H46Br2N4O6P2

Molecular Weight

828.5 g/mol

IUPAC Name

2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2

InChI Key

MYALFNNUSMRIGS-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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